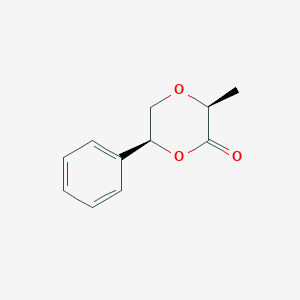
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- is a cyclic organic compound with the molecular formula C11H12O3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-6-phenyl-1,4-dioxane-2,5-dione with suitable reagents to form the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrospinning have been explored for the production of related copolymers, indicating potential scalability for industrial applications .
化学反応の分析
Types of Reactions
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in drug delivery systems and biocompatible materials.
Medicine: Explored for its use in developing biodegradable polymers for medical implants and sutures.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, which is a key process in its application in polymer chemistry. This reaction is facilitated by catalysts and specific reaction conditions, leading to the formation of high-molecular-weight polymers .
類似化合物との比較
Similar Compounds
1,4-Dioxan-2-one: A simpler analog without the methyl and phenyl substituents.
3-Methyl-1,4-dioxan-2-one: Similar structure but lacks the phenyl group.
6-Phenyl-1,4-dioxan-2-one: Similar structure but lacks the methyl group.
Uniqueness
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups.
特性
CAS番号 |
655246-17-6 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
(3S,6S)-3-methyl-6-phenyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C11H12O3/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10+/m0/s1 |
InChIキー |
JZUIWDCJHDUQOU-WCBMZHEXSA-N |
異性体SMILES |
C[C@H]1C(=O)O[C@H](CO1)C2=CC=CC=C2 |
正規SMILES |
CC1C(=O)OC(CO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)

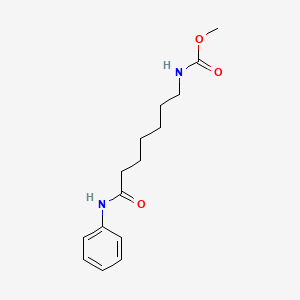

![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
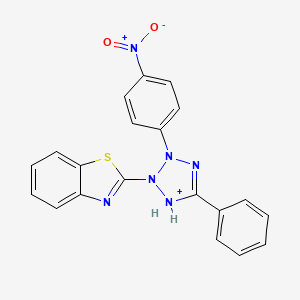
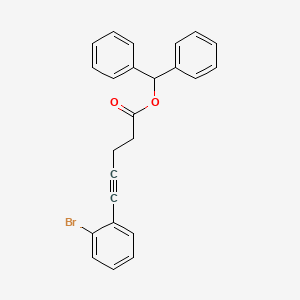
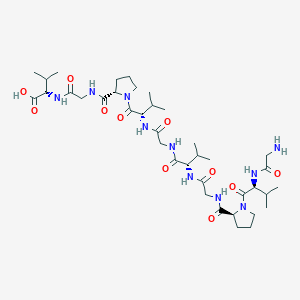
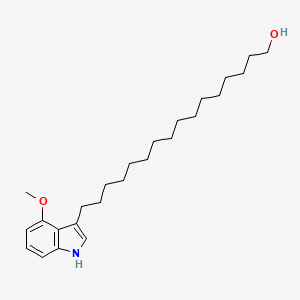
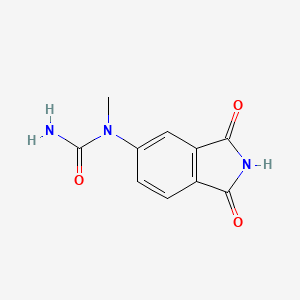
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
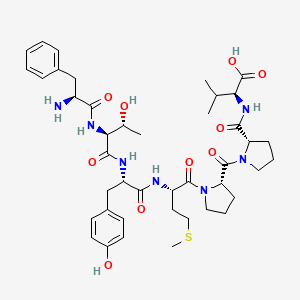
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
